molecular formula C24H27N5O4S B2847067 Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1172814-57-1

Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No. B2847067
M. Wt: 481.57
InChI Key: NTMWPJBICQHCMS-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Pyridazine is another heterocyclic compound, with a six-membered ring containing four carbon atoms and two nitrogen atoms . Compounds containing these rings have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Synthesis Analysis

The synthesis of compounds containing thiazole and pyridazine rings can involve various chemical reactions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Thiazole derivatives can be synthesized from various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyridazine ring also has aromatic properties .


Chemical Reactions Analysis

Thiazole and pyridazine rings can undergo various chemical reactions. The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . Pyridazines can be synthesized through reactions such as the aza-Diels-Alder reaction .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific compound containing a thiazole and a pyridazine ring would depend on the other groups present in the molecule.

Scientific Research Applications

Heterocyclic Synthesis Applications Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to the chemical structure , have been utilized in the expeditious synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds demonstrate significant versatility in heterocyclic chemistry, offering a pathway to a diverse array of heterocyclic structures due to their reactivity towards various active methylene reagents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity In another aspect of research, the synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities. Thiazole-based compounds, akin to the core structure of the chemical in focus, have been investigated for their potential in vitro antimicrobial activity against bacterial and fungal strains. This research highlights the antimicrobial potential of thiazole derivatives, pointing towards their applicability in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Antituberculosis Activity A study on thiazole-aminopiperidine hybrid analogues, which share structural similarities with the compound , revealed their potent inhibitory action against Mycobacterium tuberculosis GyrB ATPase. This research underscores the significance of such compounds in the fight against tuberculosis, showcasing their potential as novel antituberculosis agents. The compounds were evaluated through various assays, demonstrating promising activity and low cytotoxicity, marking them as candidates for further antituberculosis drug development (Jeankumar et al., 2013).

Antioxidant and Antimicrobial Activities Microwave-assisted synthesis techniques have been applied to thiazolopyrimidine derivatives, revealing their potential antioxidant and antimicrobial activities. This method highlights an efficient approach to synthesizing compounds with significant biological activities, emphasizing the utility of microwave irradiation in enhancing yield and reducing reaction times. The synthesized compounds displayed moderate to good antioxidant and antimicrobial properties, contributing to the ongoing search for new therapeutic agents (Youssef & Amin, 2012).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its exact structure and properties. It’s important to refer to safety data sheets and other resources for information on handling, storage, and disposal of the compound .

properties

IUPAC Name

ethyl 2-[2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-3-33-22(30)13-17-15-34-24(25-17)26-23(31)16-7-6-12-29(14-16)21-11-10-19(27-28-21)18-8-4-5-9-20(18)32-2/h4-5,8-11,15-16H,3,6-7,12-14H2,1-2H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMWPJBICQHCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate

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